molecular formula C10H13BrN4O B1529783 6-bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol CAS No. 1005490-98-1

6-bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol

Cat. No.: B1529783
CAS No.: 1005490-98-1
M. Wt: 285.14 g/mol
InChI Key: JMZLLOCPIPPQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol is a useful research compound. Its molecular formula is C10H13BrN4O and its molecular weight is 285.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol (CAS: 1005490-98-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H13BrN4O
  • Molar Mass : 285.14 g/mol
  • CAS Number : 1005490-98-1

Pharmacological Properties

Research indicates that imidazopyridine derivatives, including this compound, exhibit a range of biological activities:

  • Antagonistic Effects : Compounds within this class have been evaluated as antagonists for various biological receptors. Notably, they have shown activity against:
    • Angiotensin-II receptors
    • Platelet activating factor
    • Metabotropic glutamate receptors subtype V .
  • Aurora A Kinase Inhibition : Recent studies have identified imidazo[4,5-b]pyridine derivatives as potent inhibitors of Aurora A kinase, which plays a critical role in cell cycle regulation. These compounds have demonstrated significant antiproliferative effects in cancer cell lines .
  • Skeletal Muscle Modulation : The compound is noted for its modulatory effects on skeletal muscle myosin, suggesting potential applications in muscle-related disorders .

The biological activity of this compound can be attributed to its structural features that facilitate interactions with various biological targets:

  • Hydrogen Bonding : The presence of hydroxyl and nitrogen groups allows for strong hydrogen bonding interactions with target proteins, enhancing binding affinity and specificity .

Study on Anticancer Activity

In a study assessing the anticancer properties of imidazopyridine derivatives, including this compound:

  • Cell Lines Tested : Various cancer cell lines were treated with the compound.
  • Results : The compound exhibited significant cytotoxicity at micromolar concentrations, indicating its potential as an anticancer agent .

Structure and Activity Relationship (SAR)

A structure–activity relationship analysis has revealed that modifications to the imidazopyridine scaffold can enhance biological activity:

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and membrane permeability
Variation in halogen substituentsAltered receptor binding dynamics

Properties

IUPAC Name

5-bromo-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN4O/c1-3-6(4-2)15-9-8(14-10(15)16)12-5-7(11)13-9/h5-6H,3-4H2,1-2H3,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZLLOCPIPPQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C2=NC(=CN=C2NC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol
Reactant of Route 2
Reactant of Route 2
6-bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol
Reactant of Route 3
6-bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol
Reactant of Route 4
Reactant of Route 4
6-bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol
Reactant of Route 5
6-bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol
Reactant of Route 6
6-bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.